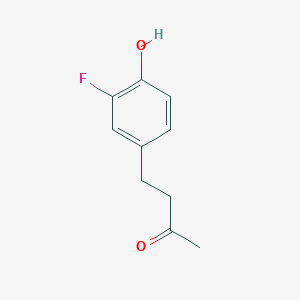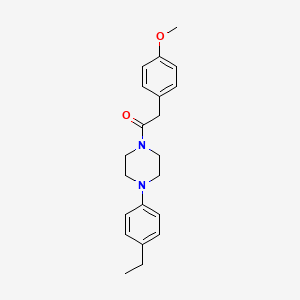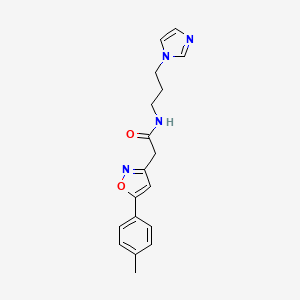
4-(3-Fluoro-4-hydroxyphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-hydroxyphenyl)butan-2-one, also known as PHFB, is a synthetic chemical compound. It has the molecular formula C10H11FO2 and a molecular weight of 182.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-one group attached to a 3-fluoro-4-hydroxyphenyl group . More detailed structural analysis would require additional resources or computational chemistry methods.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 274.2±25.0 °C and a predicted density of 1.175±0.06 g/cm3 . Its pKa is predicted to be 8.77±0.20 .Applications De Recherche Scientifique
Electrochemical Conversion and Catalysis
Research by Bryan and Grimshaw (1997) on the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode in aqueous ethanol showed its transformation into 4-(4-hydroxyphenyl)butan-2-one. This research highlights its application in electrochemical processes and catalysis, particularly in the hydrogenation of similar compounds (Bryan & Grimshaw, 1997).
Organoleptic Properties and Taste Research
A study by Schlosser and Michel (1996) compared the taste of fluoro substituted derivatives, including those similar to 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one, with their parent compounds. This research contributes to understanding the organoleptic properties of fluoro-substituted compounds and their potential applications in flavor and fragrance industries (Schlosser & Michel, 1996).
Crystallography and Material Science
Li, Shen, and Zhang (2015) synthesized a compound structurally related to this compound and conducted X-ray structure analysis. This study contributes to the field of crystallography and materials science, particularly in the development of fluoro-containing materials (Li, Shen, & Zhang, 2015).
Photophysical and Photochemical Applications
Günsel et al. (2017) explored the synthesis and characterization of phthalocyanines substituted with 4-(4-hydroxyphenyl)butan-2-one, indicating its use in photodynamic therapy (PDT). This research is significant in the context of medical applications, particularly in developing photosensitizers for PDT (Günsel et al., 2017).
Biocatalytic Oxidation and Microbial Production
Kosjek et al. (2003) investigated the biocatalytic oxidation of 4-(p-hydroxyphenyl)butan-2-ol (related to this compound) into raspberry ketone, demonstrating its potential in 'green' chemistry and biocatalysis (Kosjek et al., 2003).
Spectroscopic and Theoretical Studies
Budziak et al. (2019) conducted spectroscopic research and theoretical studies on compounds structurally related to this compound. This research contributes to understanding the fluorescence effects and biological activity of such compounds, highlighting their potential in fluorescence probes or pharmaceutical applications (Budziak et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of the compound 4-(3-Fluoro-4-hydroxyphenyl)butan-2-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets through a process known as β-elimination . This process could explain the base-promoted HF elimination from 4-fluoro-4- (4’-nitrophenyl) butan-2-one 1 to give the E-arylbutenone 2 .
Biochemical Pathways
Based on its structural similarity to ethylzingerone, it may affect pathways such as the stringent response, homeostasis of intracellular ph by the kdp operon, protection against electrophiles by kefc, and repair of oxidized proteins by methionine sulfoxide reductase enzymes .
Pharmacokinetics
Its physicochemical properties suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
Propriétés
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDFUMFKKJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2724858.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2724862.png)
![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)


![N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2724870.png)
![1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724871.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B2724872.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)
